molecular formula C84H126Cl2O6P2Pd2 B3068006 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer CAS No. 217189-40-7

2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer

Cat. No.: B3068006
CAS No.: 217189-40-7
M. Wt: 1577.6 g/mol
InChI Key: BSXPIBZRJDAOCH-UHFFFAOYSA-N
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Description

2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer is a complex organometallic compound. It is known for its catalytic properties, particularly in organic synthesis. The compound is often referred to as the Bedford Catalyst and has a molecular formula of C84H124Cl2O6P2Pd2 with a molecular weight of 1575.57 .

Preparation Methods

The synthesis of 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer involves the reaction of palladium chloride with 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl ligands. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired dimer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer is known to undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer has a wide range of applications in scientific research:

Comparison with Similar Compounds

Compared to other palladium-based catalysts, 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer is unique due to its high stability and efficiency in catalyzing reactions. Similar compounds include:

These compounds share some catalytic properties but differ in their ligand structures and specific applications.

Properties

IUPAC Name

(2,4-ditert-butylbenzene-6-id-1-yl) bis(2,4-ditert-butylphenyl) phosphite;dichloroniopalladium;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C42H62O3P.2ClH.2Pd/c2*1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;;;/h2*19-23,25-27H,1-18H3;2*1H;;/q2*-1;;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXPIBZRJDAOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.[ClH+][Pd][ClH+].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H126Cl2O6P2Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745721
Record name Bis(chloraniumyl)palladium 2-{[bis(2,4-di-tert-butylphenoxy)phosphanyl]oxy}-3,5-di-tert-butylbenzen-1-ide--palladium (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217189-40-7
Record name Bis(chloraniumyl)palladium 2-{[bis(2,4-di-tert-butylphenoxy)phosphanyl]oxy}-3,5-di-tert-butylbenzen-1-ide--palladium (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer
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2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer
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2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer
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2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer
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2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer

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